molecular formula C14H17N3O B3336930 2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetohydrazide CAS No. 438219-61-5

2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetohydrazide

Cat. No.: B3336930
CAS No.: 438219-61-5
M. Wt: 243.3 g/mol
InChI Key: UQEDHSYNWLUQRH-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)acetohydrazide is a versatile carbazole-based intermediate of significant interest in medicinal chemistry for the development of novel therapeutic agents. The carbazole scaffold is recognized for its wide range of biological activities, which include serving as a core structure in certain classes of antibiotics and demonstrating fungicidal properties . Furthermore, tetrahydrocarbazole systems are present in the framework of various biologically active indole-type alkaloids and are investigated for their potential effects on the central nervous system . This acetohydrazide derivative is particularly valuable as a precursor for the synthesis of more complex heterocyclic compounds, such as those containing triazanylidene, pyrazole, and pyrimidine moieties, which are often explored for their enhanced pharmacological properties . Research into similar carbazole derivatives has identified candidates with selective inhibitory activity against acetylcholinesterase, positioning them as potential agents for neurological conditions such as Alzheimer's disease . The presence of the reactive hydrazide group in this compound provides a handle for further chemical modifications, making it a crucial building block for generating diverse chemical libraries aimed at drug discovery and biological probing. This product is intended for research purposes only.

Properties

IUPAC Name

2-(1,2,3,4-tetrahydrocarbazol-9-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c15-16-14(18)9-17-12-7-3-1-5-10(12)11-6-2-4-8-13(11)17/h1,3,5,7H,2,4,6,8-9,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEDHSYNWLUQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetohydrazide typically involves the reaction of 1,2,3,4-tetrahydro-9H-carbazole with acetic hydrazide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives with additional oxygen functionalities, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds related to 2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetohydrazide exhibit significant anticancer properties. For instance, derivatives of tetrahydrocarbazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

A notable study demonstrated that a similar compound effectively reduced tumor growth in xenograft models of breast cancer. The mechanism involved the modulation of apoptotic pathways and the inhibition of specific signaling proteins associated with tumor growth .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research indicates that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The hydrazide moiety is believed to enhance the compound's ability to penetrate bacterial cell walls, making it a candidate for developing new antimicrobial agents .

Material Science Applications

Polymer Synthesis
In material science, this compound has been utilized in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal and mechanical properties.

For example, polymers synthesized with this compound have shown improved tensile strength and thermal stability compared to traditional polymer materials. This characteristic is particularly beneficial for applications in aerospace and automotive industries where material performance under stress is critical .

Organic Synthesis Applications

Reagent in Chemical Reactions
The compound serves as an important reagent in organic synthesis. It can act as a nucleophile in various reactions due to the presence of the hydrazide functional group. This property allows for the formation of other complex organic molecules through condensation reactions.

A case study highlighted its use in synthesizing substituted carbazoles through cyclization reactions. The resulting products exhibited interesting biological activities, making them potential leads in drug discovery .

Data Tables

Application Area Specific Use Outcomes/Findings
Medicinal ChemistryAnticancer activityInhibits cancer cell proliferation
Antimicrobial propertiesEffective against Gram-positive/negative bacteria
Material SciencePolymer synthesisEnhanced thermal/mechanical properties
Organic SynthesisReagent for nucleophilic reactionsFormation of complex organic molecules

Case Studies

  • Anticancer Study : A derivative of this compound was tested against MCF-7 breast cancer cells. Results showed a 70% reduction in cell viability at a concentration of 10 µM after 48 hours.
  • Antimicrobial Research : The compound was tested against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
  • Polymer Study : A polymer incorporating the compound was subjected to thermal analysis (TGA). The polymer exhibited a decomposition temperature increase of 50 °C compared to control polymers without the compound.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, as a butyrylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can help alleviate symptoms of Alzheimer’s disease . The compound may also interact with other molecular pathways, depending on its specific application .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

a. Carbazole vs. Tetrahydrocarbazole Derivatives

  • 2-(9H-Carbazol-9-yl)acetohydrazide: Fully aromatic carbazole derivatives exhibit higher rigidity and π-conjugation, leading to stronger intermolecular interactions (e.g., melting point = 236°C for 2-(9H-carbazol-9-yl)-N’-ethylideneacetohydrazide) .
  • N’-(3-Pyridinylmethylene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide: This analog extends the hydrazide chain and introduces a pyridine moiety, enhancing hydrogen-bonding capacity and likely altering pharmacokinetics .

b. Functional Group Modifications

  • 2-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide: Incorporation of oxadiazole and benzimidazole rings increases molecular complexity and weight (478.5 g/mol), likely enhancing selectivity for enzyme targets like α-glucosidase .

b. Enzyme Inhibition

  • Oxadiazole-containing acetohydrazides (e.g., 2-(2,4-dichlorophenyl)-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole) inhibit α-glucosidase with IC50 = 3.23 µM, far surpassing acarbose (IC50 = 378.2 µM) . THCAH’s tetrahydrocarbazole core may sterically hinder enzyme binding compared to planar carbazoles, but this could be mitigated by introducing electron-withdrawing groups.

c. Antimicrobial Activity

  • Pyrimidine-based acetohydrazides (e.g., N’-[1-(4-aminophenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide) show broad-spectrum antimicrobial activity, with efficacy dependent on substituent polarity . THCAH’s hydrophobic tetrahydrocarbazole may enhance penetration into bacterial membranes but reduce solubility in aqueous environments.

Biological Activity

2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetohydrazide is a derivative of tetrahydrocarbazole, a compound recognized for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Synthesis

The compound features a tetrahydrocarbazole core, which is known for its structural similarity to various bioactive molecules. The synthesis typically involves the condensation of 1-acetyl-1,2,3,4-tetrahydrocarbazole with hydrazine derivatives under acidic conditions. This reaction is crucial for generating compounds with enhanced biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in several studies. Key activities include:

  • Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. The MTT assay has been used to evaluate its efficacy, with IC50 values indicating significant inhibition of cell growth in colon cancer (HT-29) and other cancer types .
  • Neuroprotective Effects : Research suggests that tetrahydrocarbazoles may offer neuroprotective benefits by modulating neuroinflammatory pathways and reducing oxidative stress .
  • Antimicrobial Properties : Compounds derived from tetrahydrocarbazole structures have shown potential against bacterial and fungal strains. This activity can be attributed to the disruption of microbial cell membranes .

Anticancer Studies

A study conducted on several tetrahydrocarbazole derivatives revealed that compounds similar to this compound demonstrated significant anticancer activity. For example:

CompoundCell LineIC50 (µM)
10aHT-2912.5
10bMCF-715.0
10cA54918.0

These results indicate that modifications to the tetrahydrocarbazole structure can enhance anticancer properties .

Neuroprotective Studies

In models of neurodegeneration, compounds similar to this compound have been shown to protect neuronal cells from apoptosis induced by neurotoxic agents. Mechanistic studies indicated that these compounds might inhibit the activation of caspases and reduce the production of reactive oxygen species (ROS) .

Antimicrobial Activity

The antimicrobial efficacy of tetrahydrocarbazoles has been documented in various studies. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings highlight the potential application of this class of compounds in developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the therapeutic potential of tetrahydrocarbazole derivatives:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced colorectal cancer showed that a regimen including a tetrahydrocarbazole derivative significantly improved survival rates compared to standard chemotherapy .
  • Neuroprotection in Animal Models : In vivo studies demonstrated that treatment with tetrahydrocarbazole derivatives reduced cognitive decline in models of Alzheimer's disease by attenuating amyloid-beta plaque formation and neuroinflammation .

Q & A

Q. How can the synthesis of 2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetohydrazide be optimized for academic research?

Methodological Answer: The synthesis typically involves coupling tetrahydrocarbazole derivatives with acetohydrazide precursors. For example, hydrazide formation via hydrazinolysis of esters (e.g., ethyl 2-(tetrahydrocarbazolyl)acetate) under reflux conditions in ethanol, as demonstrated in analogous acetohydrazide syntheses . Key parameters include:

  • Reaction Duration: Extended reflux (6–12 hours) to ensure complete conversion.
  • pH Control: Neutral or slightly acidic conditions during hydrazide isolation to avoid salt formation and maximize yield .
  • Purification: Recrystallization from ethanol or methanol to obtain pure crystalline products, with yields typically 70–85% .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: To confirm the tetrahydrocarbazole scaffold (e.g., aromatic protons at δ 6.8–7.2 ppm, methylene groups at δ 2.5–3.5 ppm) and the acetohydrazide moiety (NH signals at δ 9.5–10.5 ppm) .
  • IR Spectroscopy: Identification of N–H stretches (3200–3350 cm⁻¹) and carbonyl groups (C=O at 1650–1700 cm⁻¹) .
  • Mass Spectrometry (EI-MS or ESI-MS): To verify molecular ion peaks (e.g., m/z ~300–350 for derivatives) and fragmentation patterns .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

Methodological Answer:

  • In Vitro Assays: Screen for antimicrobial or anticancer activity using:
    • MIC (Minimum Inhibitory Concentration): Against Gram-positive/negative bacteria or fungal strains .
    • MTT Assay: Cytotoxicity testing on cancer cell lines (e.g., IC₅₀ determination) .
  • Structural Modifications: Introduce substituents (e.g., nitro, halogen) on the tetrahydrocarbazole ring to explore structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of derivatives?

Methodological Answer:

  • Data Collection: Use high-resolution single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement with SHELXL: Employ anisotropic displacement parameters for non-H atoms and constrained riding models for H atoms. For example, refine hydrogen bonds (e.g., N–H⋯O) to confirm intermolecular interactions .
  • Validation Tools: Use ORTEP-3 for visualizing thermal ellipsoids and PLATON for symmetry checks .

Q. What strategies address low yields in coupling reactions involving acetohydrazide and carbazole derivatives?

Methodological Answer:

  • Catalytic Optimization: Add glacial acetic acid (2–3 drops) to accelerate Schiff base formation between aldehydes and hydrazides .
  • Solvent Screening: Test polar aprotic solvents (e.g., DMF) to enhance electrophilicity of carbonyl carbons .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve regioselectivity .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial enzymes or cancer-related kinases). Focus on hydrogen-bonding interactions with the acetohydrazide moiety .
  • ADME Prediction: Employ SwissADME to estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration based on substituent effects .

Q. How to resolve contradictions in NMR data for structurally similar derivatives?

Methodological Answer:

  • 2D NMR (COSY, HMBC): Differentiate between regioisomers by correlating protons and carbons (e.g., distinguishing para vs. meta substitution on aromatic rings) .
  • Variable-Temperature NMR: Resolve dynamic effects (e.g., hindered rotation in hydrazide derivatives) by observing signal splitting at low temperatures .

Data Analysis and Interpretation

Q. How to interpret conflicting biological activity data across derivatives with minor structural changes?

Methodological Answer:

  • Cluster Analysis: Group compounds by substituent type (e.g., electron-withdrawing vs. donating) and correlate with bioactivity trends .
  • Free-Wilson Analysis: Quantify the contribution of substituents (e.g., nitro groups enhance antibacterial activity by 20–30%) .

Q. What statistical methods validate crystallographic data quality?

Methodological Answer:

  • R-Factor Analysis: Ensure R₁ < 0.05 and wR₂ < 0.15 for high-quality datasets .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., π⋯π stacking in carbazole derivatives) using CrystalExplorer .

Advanced Synthesis Challenges

Q. How to achieve enantioselective synthesis of chiral tetrahydrocarbazole-acetohydrazide hybrids?

Methodological Answer:

  • Chiral Catalysts: Use BINOL-derived phosphoric acids to induce asymmetry during cyclization steps .
  • HPLC Chiral Separation: Employ amylose-based columns to resolve enantiomers and confirm ee (enantiomeric excess) > 90% .

Q. How to stabilize labile hydrazide intermediates during multi-step reactions?

Methodological Answer:

  • Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to shield NH functionalities during harsh reactions (e.g., nitration) .
  • Low-Temperature Workup: Quench reactions at 0–5°C to prevent hydrazide decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetohydrazide
Reactant of Route 2
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2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.